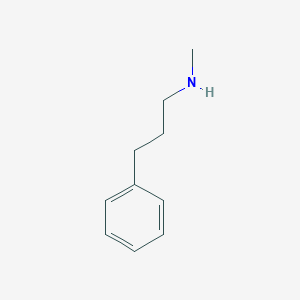

N-メチル-3-フェニルプロパン-1-アミン

概要

説明

N-methyl-3-phenylpropan-1-amine is an organic compound with the molecular formula C10H15N. It is a colorless to pale yellow liquid at room temperature and is known for its psychoactive properties. This compound is structurally related to amphetamines and is often used in scientific research due to its stimulant effects.

科学的研究の応用

N-methyl-3-phenylpropan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its effects on neurotransmitter systems and its potential use in treating neurological disorders.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of depression and attention deficit hyperactivity disorder (ADHD).

Industry: Utilized in the production of pharmaceuticals and other chemical products.

作用機序

Target of Action

It has been suggested that it may interact with trypsin-1 and trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other physiological processes .

Mode of Action

It is structurally related to fluoxetine, atomoxetine, and nisoxetine , which are known to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their concentrations in the synaptic cleft and enhancing neurotransmission .

Biochemical Pathways

Given its structural similarity to fluoxetine and other serotonin-norepinephrine reuptake inhibitors (SNRIs), it may influence the serotonin and norepinephrine pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Based on its structural similarity to known snris, it may enhance neurotransmission in the brain, potentially affecting mood and cognition .

生化学分析

Biochemical Properties

N-methyl-3-phenylpropan-1-amine is known to produce mass spectra almost identical to those produced by methamphetamine (MA) and amphetamine (AP), when analyzed by liquid chromatography/mass spectrometry (LC/MS) This suggests that N-methyl-3-phenylpropan-1-amine may interact with similar enzymes, proteins, and other biomolecules as MA and AP

Cellular Effects

Given its structural similarity to fluoxetine, atomoxetine, and nisoxetine , it may influence cell function in a similar manner. These compounds are known to affect cell signaling pathways, gene expression, and cellular metabolism. Specific studies on the cellular effects of N-methyl-3-phenylpropan-1-amine are needed to confirm these hypotheses.

Molecular Mechanism

Given its structural similarity to fluoxetine, atomoxetine, and nisoxetine , it may exert its effects at the molecular level through similar mechanisms These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving N-methyl-3-phenylpropan-1-amine are not well characterized. It is known that the compound is structurally related to fluoxetine, atomoxetine, and nisoxetine , suggesting it may be involved in similar metabolic pathways

準備方法

Synthetic Routes and Reaction Conditions

N-methyl-3-phenylpropan-1-amine can be synthesized through multiple steps. One common method involves the reaction of phenylacetone with methylamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of N-methyl-3-phenylpropan-1-amine often involves large-scale chemical reactors. The process includes the initial synthesis of phenylacetone, followed by its reaction with methylamine. The final product is obtained through a series of purification steps, including distillation and crystallization, to ensure high purity and yield.

化学反応の分析

Types of Reactions

N-methyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group into a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed

Oxidation: Nitro derivatives and other oxidized forms.

Reduction: Various amine derivatives.

Substitution: Halogenated compounds and other substituted derivatives.

類似化合物との比較

Similar Compounds

Amphetamine: Shares a similar structure and stimulant effects but differs in its potency and duration of action.

Methamphetamine: More potent than N-methyl-3-phenylpropan-1-amine and has a higher potential for abuse.

Phenethylamine: A simpler structure with less pronounced stimulant effects.

Uniqueness

N-methyl-3-phenylpropan-1-amine is unique due to its balanced stimulant effects and relatively lower potential for abuse compared to methamphetamine. Its structural similarity to amphetamines makes it a valuable compound for research into the mechanisms of action and potential therapeutic applications of stimulants.

生物活性

N-Methyl-3-phenylpropan-1-amine, also known as N-methyl-3-phenylpropylamine (MPA), is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This detailed article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H15N

- Molecular Weight : 149.23 g/mol

- Classification : Phenylpropylamine derivative

Pharmacological Profile

N-Methyl-3-phenylpropan-1-amine exhibits a range of pharmacological effects, primarily through its interaction with neurotransmitter systems. The compound has been studied for its potential role as a monoamine transporter inhibitor, particularly targeting norepinephrine transporters (NET).

Biological Activity Overview

N-Methyl-3-phenylpropan-1-amine primarily functions as a selective inhibitor of the norepinephrine transporter. Its binding affinity allows it to modulate norepinephrine levels in the synaptic cleft, which may influence mood and cognitive functions. This mechanism is particularly relevant in the context of depression and anxiety disorders.

Case Studies

-

Neurotransmitter Modulation

- A study demonstrated that MPA significantly alters serotonin and norepinephrine levels in animal models, suggesting potential antidepressant effects (Dai et al., 2021) .

- Imaging Studies

Research Findings

Recent studies have expanded on the biological activity of MPA, highlighting various applications:

- Enantioselective Reactions : Research has shown that MPA can be utilized in asymmetric synthesis, enhancing the production of chiral amines which are valuable in pharmaceuticals (Corti et al., 2019) .

- Fungicidal Properties : MPA derivatives have been explored for their fungicidal activities, indicating potential agricultural applications (Himmele & Pommer, 1980) .

Toxicological Profile

The compound has been evaluated for its toxicity and safety profile:

| Toxicological Parameter | Value/Description |

|---|---|

| Acute Toxicity (LD50) | 2.2158 mol/kg |

| Ames Test | Non-carcinogenic |

| hERG Inhibition | Weak inhibitor |

These findings suggest that while MPA has notable biological activities, careful consideration of its safety profile is essential for therapeutic applications.

特性

IUPAC Name |

N-methyl-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHBZVFOTDJTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275301 | |

| Record name | N-Methyl-3-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23580-89-4 | |

| Record name | N-Methyl-3-phenylpropan-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023580894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-3-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-3-Phenylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-3-PHENYLPROPAN-1-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM142C9WRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the research related to using N-methyl-3-phenylpropan-1-amine as a precursor in drug development?

A: One study focused on synthesizing a radiolabeled version of (R)-thionisoxetine, a potent norepinephrine transporter (NET) inhibitor, using N-methyl-3-phenylpropan-1-amine as a starting point []. Researchers successfully incorporated carbon-11 into the structure via an S-γ-propionic acid methyl ester protecting group attached to the N-methyl-3-phenylpropan-1-amine moiety. This radiolabeled compound, (R)-[S-methyl-11C]thionisoxetine, was then evaluated for its potential as a PET imaging agent for studying NET in the brain. While the synthesis method proved successful, the compound's brain distribution profile and unexpected accumulation in the caudate nucleus indicated it might not be an ideal NET radioligand.

Q2: How is N-methyl-3-phenylpropan-1-amine typically analyzed in pharmaceutical preparations?

A: Thin-layer chromatography (TLC) is a common technique for analyzing N-methyl-3-phenylpropan-1-amine, particularly in the context of identifying and quantifying impurities in fluoxetine []. This method utilizes a specific mobile phase (chloroform-methanol-25% ammonia) for separation on silica gel plates. Visualization with ninhydrin solution followed by UV and visible densitometric scanning allows for the detection and quantification of N-methyl-3-phenylpropan-1-amine and other related impurities in fluoxetine samples.

Q3: Are there any studies investigating the enantioselective synthesis of compounds containing the N-methyl-3-phenylpropan-1-amine structure?

A: Yes, one study explored a mild and enantioselective synthesis route for (3R)-3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine, a dual serotonin/norepinephrine reuptake inhibitor []. This approach involved a Lewis acid-catalyzed ring-opening reaction of activated cyclopropanes with amine nucleophiles. Importantly, this method effectively transferred chirality from the cyclopropane starting material to the final product, resulting in a high enantiomeric purity of the target compound, which is crucial for pharmacological applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。